molecular formula C15H16Cl3N3O2 B6172821 N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide CAS No. 67747-16-4

N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide

Cat. No. B6172821
CAS RN: 67747-16-4
M. Wt: 376.7
InChI Key:
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Description

N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide, commonly known as propamocarb, is a systemic fungicide used to control a wide range of diseases in plants and crops. It is an effective fungicide that is used to control diseases such as downy mildews, powdery mildews, rusts, and scab. It is also used to control certain nematodes, mites, and other pests. Propamocarb has a broad spectrum of activity and is used in a variety of agricultural settings. It is also used in turf, ornamental, and vegetable crops.

Scientific Research Applications

Propamocarb has been widely studied for its efficacy in controlling plant diseases. It has been shown to effectively control a wide range of diseases in a variety of crops, including wheat, barley, oats, maize, potato, tomato, and cucumber. It has also been studied for its efficacy in controlling certain nematodes, mites, and other pests. In addition, propamocarb has been studied for its potential to control fungal diseases in turfgrass.

Mechanism of Action

Propamocarb acts by inhibiting the growth of fungal spores and preventing the formation of new spores. It does this by blocking the production of spore-forming enzymes, such as chitin synthase. It also inhibits the production of cell wall components, such as chitin and glucan. In addition, propamocarb inhibits the production of certain enzymes involved in the synthesis of fatty acids, which are essential for fungal growth.
Biochemical and Physiological Effects
Propamocarb has been shown to have a broad range of biochemical and physiological effects. It has been shown to inhibit the production of chitin and other cell wall components, as well as certain enzymes involved in fatty acid synthesis. It also has been shown to inhibit the production of certain enzymes involved in the synthesis of amino acids, which are essential for fungal growth. In addition, propamocarb has been shown to inhibit the production of certain enzymes involved in the synthesis of sterols and other lipids, which are essential for fungal growth.

Advantages and Limitations for Lab Experiments

Propamocarb has several advantages for use in lab experiments. It is a broad-spectrum fungicide with a high efficacy against a wide range of plant diseases. It is also relatively inexpensive and easy to obtain. Furthermore, it has a low toxicity, making it safe to use in laboratory settings.
However, there are some limitations to using propamocarb in lab experiments. It has a relatively short shelf life and can degrade quickly if not stored properly. In addition, it has a relatively low solubility, making it difficult to dissolve in aqueous solutions. Finally, it has a relatively low volatility, making it difficult to evaporate from aqueous solutions.

Future Directions

Propamocarb has a wide range of potential applications in the field of plant pathology. Further research is needed to explore the potential of propamocarb to control other plant diseases, such as root rots and foliar diseases. In addition, research is needed to explore the potential of propamocarb to control other pests, such as nematodes, mites, and insects.
Research is also needed to explore the potential of propamocarb to control fungal diseases in turfgrass and other ornamental plants. Furthermore, research is needed to explore the potential of propamocarb to control diseases in vegetable crops. Finally, research is needed to explore the potential of propamocarb to control diseases in aquatic plants.

Synthesis Methods

Propamocarb is synthesized by the reaction of N-propyl-1H-imidazole-1-carboxamide with 2,4,5-trichlorophenoxyethanol. This reaction is carried out in an aqueous medium in the presence of a catalyst, such as sodium hydroxide, and is followed by a purification step. The reaction is highly efficient and yields a high purity product. The reaction is carried out at a temperature of 60-70°C and a pH of 8-10.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide involves the reaction of 2-(2,4,5-trichlorophenoxy)ethylamine with propionyl chloride to form N-propyl-2-(2,4,5-trichlorophenoxy)ethylamide. This intermediate is then reacted with imidazole-1-carboxylic acid to form the final product.", "Starting Materials": [ "2-(2,4,5-trichlorophenoxy)ethylamine", "propionyl chloride", "imidazole-1-carboxylic acid" ], "Reaction": [ "Step 1: 2-(2,4,5-trichlorophenoxy)ethylamine is reacted with propionyl chloride in the presence of a base such as triethylamine to form N-propyl-2-(2,4,5-trichlorophenoxy)ethylamide.", "Step 2: N-propyl-2-(2,4,5-trichlorophenoxy)ethylamide is then reacted with imidazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide." ] }

CAS RN

67747-16-4

Product Name

N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide

Molecular Formula

C15H16Cl3N3O2

Molecular Weight

376.7

Purity

95

Origin of Product

United States

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